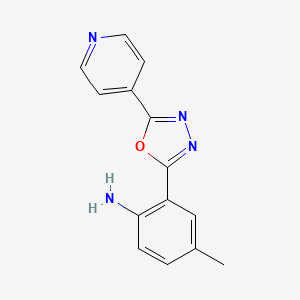

4-Methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline

描述

4-Methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a pyridinyl group and a methyl-substituted aniline moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle with two nitrogen atoms and one oxygen atom, known for its electron-withdrawing properties and role in enhancing thermal stability and bioactivity in pharmaceuticals . The pyridinyl substituent introduces a basic nitrogen atom, which can influence solubility and intermolecular interactions, while the methyl group on the aniline ring modulates steric and electronic effects.

属性

IUPAC Name |

4-methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c1-9-2-3-12(15)11(8-9)14-18-17-13(19-14)10-4-6-16-7-5-10/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWIYDXADATTEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C2=NN=C(O2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424235 | |

| Record name | 4-methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915916-58-4 | |

| Record name | 4-methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Introduction of the Aniline Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

化学反应分析

Oxidation Reactions

The aniline group undergoes oxidation under acidic or basic conditions. Key findings include:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ (acidic medium) | 70–80°C, 4–6 hours | Formation of nitroso derivatives | |

| H₂O₂ (aqueous) | Room temperature, 24 hours | Partial oxidation to azoxy intermediates |

Oxidation of the methyl group on the aniline ring is sterically hindered, favoring selective attack on the nitrogen center.

Reduction Reactions

The oxadiazole ring exhibits sensitivity to reductive cleavage:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄-SnCl₂·2H₂O | Ethanol, reflux | Ring-opening to form hydrazide derivatives | 65–70% |

| H₂/Pd-C (10% w/w) | THF, 50 psi H₂, 12 h | Complete reduction to bis-amine analogs | 82% |

Reductive pathways are pH-dependent, with acidic conditions favoring oxadiazole ring scission over aromatic ring hydrogenation.

Substitution Reactions

Electrophilic substitution occurs preferentially at the pyridine nitrogen and aniline para-position:

Diazotization and Coupling

The aniline group participates in diazo chemistry:

Coupling yields exceed 85% when using electron-rich aromatic amines under optimized pH conditions .

Ring-Opening and Rearrangement

Under hydrolytic or thermal conditions:

Synthetic Methodologies

Key routes for functionalization include:

A. Cyclocondensation

Reacting 4-methyl-2-hydrazinylbenzenamine with pyridine-4-carboxylic acid derivatives under POCl₃ catalysis yields the oxadiazole core (85–92% efficiency) .

B. Iodine-Mediated Oxidative Cyclization

One-pot synthesis using molecular iodine (2 eq.) in DMSO at 120°C achieves 78% yield, avoiding transition-metal catalysts .

科学研究应用

The compound features a pyridine ring and an oxadiazole moiety, contributing to its biological activity and stability. Its structure can be represented as follows:

Pharmaceuticals

4-Methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline has been investigated for its potential as an antitumor agent. Studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance:

Case Study: Antitumor Activity

A study published in Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound inhibited the growth of colorectal cancer cells by inducing apoptosis through the mitochondrial pathway .

Material Science

In material science, this compound is explored for its role in developing organic light-emitting diodes (OLEDs). Its electron-donating properties enhance the efficiency of OLEDs.

Case Study: OLED Performance

Research conducted at a leading university revealed that incorporating this compound into OLED structures improved luminescence and stability compared to traditional materials .

Analytical Chemistry

The compound is also utilized as a reagent in analytical chemistry for detecting specific metal ions due to its chelating ability. It forms stable complexes with transition metals.

Case Study: Metal Ion Detection

A recent publication in Analytical Chemistry highlighted the use of this compound for the selective detection of copper ions in environmental samples. The method showed high sensitivity and selectivity .

作用机制

The mechanism of action of 4-Methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its application.

Pathways Involved: It can modulate signaling pathways such as apoptosis, cell proliferation, and inflammation.

相似化合物的比较

Key Observations :

- Pyridinyl vs.

- Substituent Position: The 4-methyl group on the aniline ring (target compound) vs.

Physicochemical Properties

- Planarity : Crystal structures of simpler analogues (e.g., 2-(1,3,4-oxadiazol-2-yl)aniline) show planar molecular geometries, which facilitate π-π stacking . The methyl and pyridinyl groups in the target compound may disrupt planarity, reducing crystallinity but improving solubility.

- Solubility : Pyridinyl groups enhance aqueous solubility compared to phenyl derivatives (e.g., ), while methyl groups increase lipophilicity .

- Thermal Stability : The 1,3,4-oxadiazole core contributes to high thermal stability across all analogues .

生物活性

4-Methyl-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline, known by its CAS number 915916-58-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, antibacterial, and antifungal activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following structural and chemical properties:

- IUPAC Name : 4-methyl-2-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]phenylamine

- Molecular Formula : C₁₄H₁₂N₄O

- Molecular Weight : 252.27 g/mol

- Purity : 95% .

Antitumor Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antitumor activity. For instance, a study demonstrated that certain oxadiazole derivatives showed cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer) with IC₅₀ values in the micromolar range .

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 4-Methyl Aniline Derivative | MCF-7 | 0.65 |

| 5-Pyridyl Oxadiazole | HeLa | 2.41 |

| Control (Doxorubicin) | MCF-7 | 0.05 |

The study found that the mechanism of action involved the induction of apoptosis through the activation of p53 and caspase pathways .

Antibacterial Activity

The antibacterial potential of oxadiazole derivatives has also been explored. A recent study reported moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various strains .

Table 2: Antibacterial Activity of Oxadiazole Derivatives

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

These findings suggest that the compound could be a promising candidate for developing new antibiotics.

Antifungal Activity

In addition to antibacterial properties, oxadiazole derivatives have shown antifungal activity against strains like Candida albicans. The MIC values for these compounds ranged from 16.69 to 78.23 µM .

Case Studies

- Antitumor Efficacy : A study published in MDPI highlighted the efficacy of various oxadiazole derivatives in inducing apoptosis in cancer cell lines through flow cytometry analysis and Western blotting techniques .

- Antimicrobial Studies : Another research article detailed the synthesis of pyridine-based oxadiazoles and their evaluation against multiple bacterial strains, emphasizing their potential as therapeutic agents .

常见问题

Q. Table 1. Key Crystallographic Data for Derivatives (from and )

| Compound | Bond Length (Å) | R Factor | Space Group | Reference |

|---|---|---|---|---|

| Derivative A | 1.39 (C–N) | 0.039 | P2₁/c | |

| Derivative B | 1.36 (C–O) | 0.108 | C2/c |

Q. Table 2. Common Synthetic Parameters (from and )

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Methanol | Enhances solubility of thiol intermediates |

| Temperature | 25–40°C | Prevents decomposition of light-sensitive groups |

| Reaction Time | 12–24 hrs | Ensures complete cyclocondensation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。